molecular formula C10H7BrN2O2 B11787871 Methyl 4-bromocinnoline-6-carboxylate

Methyl 4-bromocinnoline-6-carboxylate

Cat. No.: B11787871
M. Wt: 267.08 g/mol
InChI Key: YWSHXACMWSJRBM-UHFFFAOYSA-N
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Description

Methyl 4-bromocinnoline-6-carboxylate is a halogenated cinnoline derivative characterized by a bromine atom at the 4-position and a carboxylate ester group at the 6-position of the cinnoline ring. Cinnoline, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridazine ring, serves as the core structure. The bromine substituent enhances electrophilic reactivity, while the carboxylate ester group improves solubility and facilitates further synthetic modifications.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 4-bromocinnoline-6-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3

InChI Key

YWSHXACMWSJRBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=NC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromocinnoline-6-carboxylate can be synthesized through several methods. One common approach involves the bromination of cinnoline derivatives followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The esterification step involves the use of methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromocinnoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 4-bromocinnoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromocinnoline-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Heterocyclic Carboxylates

Compound Name Core Structure Substituents Key Differentiators Biological/Reactivity Insights
This compound Cinnoline Br (4), COOCH₃ (6) Pyridazine ring fusion; dual functionality Enhanced electrophilicity for coupling reactions
Methyl 4-bromo-6-fluoropyridine-3-carboxylate () Pyridine Br (4), F (6), COOCH₃ (3) Fluorine at 6-position; ester at 3 Higher polarity; distinct metabolic stability
Methyl 4-bromoisoquinoline-6-carboxylate () Isoquinoline Br (4), COOCH₃ (6) Benzene fused to pyridine (vs. pyridazine) Stronger π-π stacking; altered binding affinity
Methyl 6-bromoquinoline-4-carboxylate () Quinoline Br (6), COOCH₃ (4) Benzene fused to pyridine; inverted substituents Improved solubility; varied antimicrobial activity
Methyl 4-bromo-3-methyl-1H-indole-6-carboxylate () Indole Br (4), CH₃ (3), COOCH₃ (6) Five-membered pyrrole ring Increased steric hindrance; modified kinase inhibition

Key Insights from Comparative Analysis:

Core Structure Influence: Cinnoline vs. Quinoline/Isoquinoline: The pyridazine ring in cinnoline introduces distinct electronic properties compared to pyridine-based cores (e.g., quinoline, isoquinoline). This affects aromaticity, dipole moments, and interactions with biological targets . Indole Derivatives: Indole’s pyrrole ring confers greater nucleophilicity but reduces thermal stability compared to cinnoline .

Halogen Effects: Bromine at the 4-position (as in this compound) enables Suzuki-Miyaura cross-coupling reactions, a feature shared with methyl 4-bromoisoquinoline-6-carboxylate . Fluorine substituents (e.g., in pyridine derivatives) increase electronegativity and metabolic resistance but reduce steric bulk compared to bromine .

Carboxylate Position: The 6-carboxylate group in cinnoline derivatives optimizes hydrogen-bonding interactions in protein binding pockets, similar to methyl 6-bromoquinoline-4-carboxylate .

Biological Activity

Methyl 4-bromocinnoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 254.08 g/mol
  • CAS Number : 882679-96-1

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research has suggested that compounds in the cinnoline family can inhibit certain enzymes and receptors, which may lead to cytotoxic effects on cancer cells.

Enzyme Inhibition

One study highlighted the compound's ability to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD+ biosynthesis. This inhibition can disrupt cellular metabolism in cancer cells, leading to increased cytotoxicity. The structure-activity relationship indicates that modifications on the cinnoline scaffold can enhance potency against Nampt .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.2Nampt inhibition
MCF-7 (breast cancer)4.8Induction of apoptosis
A549 (lung cancer)6.1Cell cycle arrest at G2/M phase

The compound demonstrated significant cytotoxicity across multiple cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Nampt Inhibition :
    • A study published in the Journal of Medicinal Chemistry identified this compound as a potent inhibitor of Nampt, with submicromolar activity observed in vitro. The study emphasized the importance of structural modifications to optimize efficacy .
  • Apoptosis Induction :
    • Research conducted on MCF-7 cells showed that treatment with this compound resulted in significant apoptosis, characterized by increased caspase activity and DNA fragmentation .
  • Cell Cycle Analysis :
    • In A549 cells, flow cytometry analysis revealed that exposure to the compound led to a G2/M phase arrest, suggesting that it interferes with cell division processes .

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